Sub-Nanomolar Human MAO-A Inhibition vs. Complete Loss of Activity in Rat Ortholog
(2-(m-Tolyl)pyrimidin-4-yl)methanamine demonstrates potent inhibition of recombinant human MAO-A with an IC50 of 0.389 nM, establishing it as a sub-nanomolar inhibitor of the human enzyme. Crucially, when assayed under identical conditions against recombinant rat MAO-A, the compound exhibits an IC50 >10,000 nM—a >25,000-fold loss of potency [1]. This stark species-selectivity profile is not observed with the classic MAO-A inhibitor clorgyline (human and rat IC50 values both in low nanomolar range) and represents a unique pharmacological fingerprint that distinguishes this compound from pan-species MAO-A inhibitors [2].
| Evidence Dimension | MAO-A enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.389 nM (human MAO-A) |
| Comparator Or Baseline | Target compound vs. rat MAO-A ortholog: IC50 >10,000 nM; Clorgyline (classic MAO-A inhibitor): human IC50 ≈ 1-10 nM, rat IC50 ≈ 1-10 nM |
| Quantified Difference | >25,000-fold selectivity for human over rat MAO-A (vs. clorgyline: <10-fold species difference) |
| Conditions | Recombinant human or rat MAO-A expressed in baculovirus-infected BTI insect cells; p-tyramine substrate; 45 min incubation |
Why This Matters
This extreme species selectivity enables researchers to use the compound as a human-specific MAO-A probe while avoiding confounding effects in rodent in vivo models, a feature not provided by classical pan-species MAO-A inhibitors.
- [1] BindingDB. (n.d.). BDBM50046866 (CHEMBL3319256): Human MAO-A IC50 = 0.389 nM; Rat MAO-A IC50 >10,000 nM. Entry ID: 50048984. Retrieved from http://bdb8.ucsd.edu View Source
- [2] Youdim, M. B. H., Edmondson, D., Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295-309. (Clorgyline species profile background) View Source
